molecular formula C21H24BrFN2O2S B2761838 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101775-87-4

1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2761838
CAS No.: 1101775-87-4
M. Wt: 467.4
InChI Key: LZHGXPOTHWXCLT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a brominated imidazo-thiazinium derivative characterized by a bicyclic core structure. Key features include:

  • Substituents: A 2,5-dimethylphenyl group at position 1 and a 2-fluoro-4-methoxyphenyl group at position 2.
  • Functional groups: A hydroxyl group at position 3 and a bromide counterion.
  • Molecular formula: Likely similar to structurally related compounds, such as C21H25BrN2OS (based on ), with a molecular weight near 433.41 g/mol.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN2O2S.BrH/c1-14-5-6-15(2)19(11-14)23-13-21(25,24-9-4-10-27-20(23)24)17-8-7-16(26-3)12-18(17)22;/h5-8,11-12,25H,4,9-10,13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHGXPOTHWXCLT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (hereafter referred to as Compound A) belongs to a class of biologically active heterocycles. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a thiazine ring and multiple substituents that may influence its biological activity. The presence of both a methoxy and a fluorine group suggests potential interactions with various biological targets.

Anticancer Activity

The anticancer properties of compounds containing thiazole and related moieties have been extensively documented. For example, compounds with modifications in the phenyl rings have demonstrated selective cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) analyses indicate that specific substitutions enhance anticancer efficacy, suggesting that Compound A could exhibit potent activity against cancer cells due to its unique substituents.

The proposed mechanism of action for compounds similar to Compound A often involves the inhibition of key enzymes or receptors involved in disease pathways. For instance:

  • Enzyme Inhibition : Many thiazole-based compounds inhibit enzymes linked to tumor progression or seizure activity.
  • Receptor Modulation : The interaction with G-protein-coupled receptors (GPCRs) can lead to altered signaling pathways associated with pain and inflammation.

Case Studies

StudyFindings
Evren et al. (2019)Developed thiazole derivatives showing selective cytotoxicity against A549 lung adenocarcinoma cells with IC50 values indicating strong anticancer potential .
Recent Anticonvulsant StudiesCompounds structurally related to Compound A demonstrated significant protection in picrotoxin-induced convulsions, suggesting potential for similar anticonvulsant effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with four analogues from the evidence:

Compound ID R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Functional Groups Evidence Source
Target Compound 2,5-Dimethylphenyl 2-Fluoro-4-methoxyphenyl ~433.41 Hydroxy, Bromide -
2,3-Dimethylphenyl 4-Ethoxyphenyl Not reported Hydroxy, Bromide
Phenyl 4-Fluorophenyl Not reported Hydroxy, Bromide
2,4-Dimethylphenyl 2-Methylphenyl 433.41 Hydroxy, Bromide
(Chemlyte) 4-Ethylphenyl 4-Fluorophenyl Not reported Hydroxy, Bromide
Key Observations:

Molecular Weight :

  • The target compound shares a nearly identical molecular weight with ’s analogue, suggesting similar physicochemical profiles (e.g., logP, solubility) .

Characterization:
  • Spectroscopy : IR and NMR data from and indicate characteristic peaks for hydroxy (~3433 cm⁻¹) and aromatic protons (δ 7.03–8.69 ppm in DMSO-d6) . The target compound would exhibit analogous signals.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 269 in ) and bromide isotopes would confirm the structure .

Physicochemical and Electronic Properties

Property Target Compound
Polarity High (due to -F and -OCH3) Moderate (due to -OCH2CH3) Moderate (due to -F) Low (no strong EWGs)
Solubility Likely moderate in DMSO Higher in polar solvents Moderate in MeOH Lower in aqueous media
Electronic Effects Mixed (EWG + EDG) EDG-dominated EWG-dominated Neutral (alkyl groups)

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can purity be maximized?

The synthesis involves multi-step organic reactions, including cyclocondensation of imidazole precursors with thiazine derivatives. A typical method involves:

  • Step 1 : Reacting 2,5-dimethylphenylamine with a fluorinated methoxyphenyl aldehyde under acidic conditions to form the imidazole core.
  • Step 2 : Thiazine ring closure via nucleophilic substitution with brominated thiol intermediates.
  • Step 3 : Hydroxylation at the 3-position using oxidative agents like m-CPBA. Critical parameters include temperature (60–80°C for cyclocondensation), solvent polarity (THF or DMF), and catalyst choice (e.g., p-toluenesulfonic acid). Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR (¹H, ¹³C, 19F) : Assigns proton environments (e.g., hydroxy group at δ 4.8–5.2 ppm, aromatic protons in dimethylphenyl at δ 6.8–7.3 ppm).
  • IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and thiazine C-S stretches (650–750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M⁺] at m/z ~470–480). X-ray crystallography (if crystals form) provides absolute configuration, especially for the stereogenic hydroxy group .

Intermediate Research Questions

Q. How can computational modeling predict biological activity and guide experimental design?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Focus on the fluoromethoxyphenyl moiety for hydrophobic interactions and the imidazo-thiazine core for π-π stacking.
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. These models prioritize in vitro assays (e.g., enzyme inhibition) and reduce trial-and-error screening .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Enzyme Inhibition : Test against COX-2, PDE4, or kinases (IC₅₀ determination via fluorometric assays).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors. Note: Include controls for solvent interference (DMSO <1% v/v) and validate with reference inhibitors .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies?

Conflicting results (e.g., variable IC₅₀ values) may arise from:

  • Experimental Variables : Differences in cell lines, assay protocols, or compound solubility.
  • Structural Degradation : Check stability under assay conditions (pH, temperature) via HPLC. Mitigation strategies:
  • Standardize protocols (e.g., CLSI guidelines).
  • Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm activity.
  • Perform meta-analysis of published data to identify trends .

Q. What strategies validate the compound’s mechanism of action in vivo?

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
  • Gene Knockout Models : Use CRISPR/Cas9 to silence hypothesized targets (e.g., COX-2) and observe effect attenuation.
  • Metabolomic Profiling : Track downstream metabolites via UPLC-QTOF-MS to map biochemical pathways. Combine with histopathology to assess toxicity .

Methodological Challenges

Q. How to optimize reaction yields for scale-up without compromising purity?

  • DoE (Design of Experiments) : Vary catalyst loading, solvent ratio, and temperature to identify robust conditions.
  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., epoxidation of the thiazine ring).
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Post-synthesis, employ preparative HPLC for >99% purity .

Q. What advanced techniques elucidate the hydroxy group’s role in bioactivity?

  • Isotopic Labeling : Synthesize ³H- or ¹⁸O-labeled analogs to track metabolic pathways.
  • X-ray Crystallography : Compare ligand-target complexes with/without the hydroxy group.
  • Mutagenesis Studies : Modify residues in the target protein’s active site to assess hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.